Cas no 1417405-44-7 ((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid)

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid is a chiral bicyclic furan derivative with a rigid fused-ring structure, serving as a valuable intermediate in pharmaceutical synthesis. Its stereochemically defined framework makes it particularly useful for constructing complex molecules with high enantiopurity, such as protease inhibitors and other bioactive compounds. The carboxyl group at the 3-position allows for further functionalization, enabling versatile applications in medicinal chemistry. The compound’s stability and well-characterized reactivity profile enhance its utility in multi-step synthetic routes. Its role as a key building block in the production of antiviral and anticancer agents underscores its importance in drug discovery and development.
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid structure
1417405-44-7 structure
商品名:(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
CAS番号:1417405-44-7
MF:C7H10O4
メガワット:158.151902675629
CID:4595705

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
    • インチ: 1S/C7H10O4/c8-6(9)5-3-11-7-4(5)1-2-10-7/h4-5,7H,1-3H2,(H,8,9)/t4-,5-,7+/m0/s1
    • InChIKey: ZYYOMSWEXQYKOD-KZLJYQGOSA-N
    • ほほえんだ: O1C[C@H](C(O)=O)[C@]2([H])CCO[C@]12[H]

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM534216-1g
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid
1417405-44-7 95%+
1g
$3088 2023-02-02

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid 関連文献

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acidに関する追加情報

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(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic Acid

The compound (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid, with the CAS number 1417405-44-7, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure and its potential applications in drug discovery and development.

The structure of Hexahydrofuro[2,3-b]furan is characterized by a fused bicyclic system consisting of a furan ring and a six-membered ring. The stereochemistry at the 3R, 3aS, and 6aR positions plays a crucial role in determining the compound's physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and efficacy.

One of the most recent advancements in the study of this compound involves its synthesis and characterization. Researchers have developed novel synthetic routes that allow for the efficient construction of the bicyclic framework with high stereoselectivity. These methods often involve catalytic asymmetric induction techniques, which are pivotal in producing enantiomerically pure compounds—a critical requirement for modern pharmaceuticals.

In terms of chemical properties, Hexahydrofuro[2,3-b]furan exhibits remarkable stability under physiological conditions, making it an attractive candidate for drug delivery systems. Its carboxylic acid group provides opportunities for further functionalization, such as esterification or amidation, which can enhance its solubility and bioavailability.

The biological activity of this compound has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of key cellular pathways involved in inflammation and oxidative stress. For instance, it has shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

Moreover, Hexahydrofuro[2,3-b]furan has been investigated for its potential role in neuroprotection. Emerging research suggests that it may exert neuroprotective effects by mitigating oxidative stress and reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding interactions with key therapeutic targets, providing insights into its mechanism of action.

In conclusion, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid represents a significant advancement in organic chemistry with promising therapeutic applications. As research continues to unravel its full potential, this compound stands at the forefront of innovative drug discovery efforts.

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